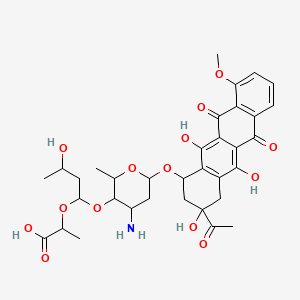

Tetrahexadecanoyl cardiolipin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

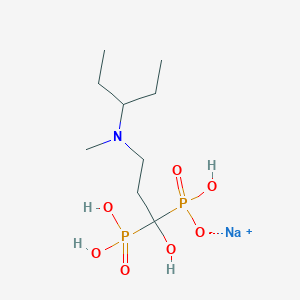

Tetrahexadecanoyl cardiolipin is a specific type of cardiolipin, a unique phospholipid predominantly found in the inner mitochondrial membrane. It is characterized by having four hexadecanoyl (palmitoyl) fatty acid chains. Cardiolipins play a crucial role in maintaining mitochondrial function and architecture, impacting processes such as bioenergetics, apoptosis, and mitochondrial dynamics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tetrahexadecanoyl cardiolipin typically involves the esterification of cardiolipin with hexadecanoic acid. This process can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis route often involves the use of catalysts and specific reaction conditions to ensure the selective attachment of hexadecanoyl groups to the cardiolipin molecule .

Industrial Production Methods: Industrial production of cardiolipin, including this compound, can be achieved through extraction from biological sources such as beef heart or liver. The process involves solvent fractionation, gel filtration, and column chromatography to isolate and purify the cardiolipin . High-performance liquid chromatography (HPLC) is also used to separate and quantify cardiolipin from tissue extracts .

Análisis De Reacciones Químicas

Types of Reactions: Tetrahexadecanoyl cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the remodeling and functional regulation of cardiolipin within the mitochondrial membrane .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability and functionality of the cardiolipin molecule .

Major Products: The major products formed from these reactions include oxidized cardiolipin species, which play a role in signaling pathways and mitochondrial dynamics. The reduction of oxidized cardiolipin can restore its functional state, highlighting the importance of these reactions in maintaining mitochondrial health .

Aplicaciones Científicas De Investigación

Tetrahexadecanoyl cardiolipin has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used to study lipid-lipid and lipid-protein interactions within the mitochondrial membrane.

Biology: Researchers investigate its role in mitochondrial function, dynamics, and bioenergetics.

Medicine: It is studied for its involvement in various diseases, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases, as well as cardiovascular diseases .

Industry: It is utilized in the development of therapeutic agents targeting mitochondrial dysfunction and in the production of biomimetic membranes for research and industrial applications

Mecanismo De Acción

Tetrahexadecanoyl cardiolipin exerts its effects by interacting with various proteins within the inner mitochondrial membrane. It is essential for the optimal activity of enzyme complexes involved in the electron transport chain and ATP production. Cardiolipin’s unique structure allows it to stabilize these complexes and facilitate their organization into supercomplexes, which are crucial for efficient mitochondrial function .

Comparación Con Compuestos Similares

Tetralinoleoyl cardiolipin: Contains four linoleic acid chains and is the most common form of cardiolipin in mammalian mitochondria.

Tetraoleoyl cardiolipin: Contains four oleic acid chains and is another variant of cardiolipin.

Uniqueness: Tetrahexadecanoyl cardiolipin is unique due to its specific fatty acid composition, which impacts its interaction with mitochondrial proteins and its role in maintaining mitochondrial membrane integrity. Its distinct structure allows it to participate in specialized functions within the mitochondria, differentiating it from other cardiolipin variants .

Propiedades

Fórmula molecular |

C73H142O17P2 |

|---|---|

Peso molecular |

1353.8 g/mol |

Nombre IUPAC |

[(2R)-3-[[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C73H142O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-63-68(89-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)65-87-91(79,80)85-61-67(74)62-86-92(81,82)88-66-69(90-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)64-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82)/t68-,69-/m1/s1 |

Clave InChI |

GRTNLBQYBYZCCM-ULKDXPJMSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)

![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)

![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)